Cas no 1203102-19-5 (2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-(9H-fluoren-2-yl)acetamide)

2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-(9H-fluoren-2-yl)acetamide structure
1203102-19-5 structure
商品名:2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-(9H-fluoren-2-yl)acetamide
CAS番号:1203102-19-5
MF:C24H25N3O3S
メガワット:435.53860449791
CID:5887884
PubChem ID:45503131

2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-(9H-fluoren-2-yl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]-N-(9H-fluoren-2-yl)acetamide
    • 2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-(9H-fluoren-2-yl)acetamide
    • AKOS024267942
    • 1203102-19-5
    • 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(9H-fluoren-2-yl)acetamide
    • F5681-0176
    • VU0519021-1
    • インチ: 1S/C24H25N3O3S/c1-15-23(16(2)27(26-15)20-9-10-31(29,30)14-20)13-24(28)25-19-7-8-22-18(12-19)11-17-5-3-4-6-21(17)22/h3-8,12,20H,9-11,13-14H2,1-2H3,(H,25,28)
    • InChIKey: JGENJBHFHQNCIC-UHFFFAOYSA-N
    • ほほえんだ: C(NC1C=CC2C3=C(CC=2C=1)C=CC=C3)(=O)CC1=C(C)N(C2CCS(=O)(=O)C2)N=C1C

計算された属性

  • せいみつぶんしりょう: 435.16166284g/mol
  • どういたいしつりょう: 435.16166284g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 31
  • 回転可能化学結合数: 4
  • 複雑さ: 781
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 89.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-(9H-fluoren-2-yl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5681-0176-4mg
2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-(9H-fluoren-2-yl)acetamide
1203102-19-5
4mg
$66.0 2023-09-09
Life Chemicals
F5681-0176-2μmol
2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-(9H-fluoren-2-yl)acetamide
1203102-19-5
2μmol
$57.0 2023-09-09
Life Chemicals
F5681-0176-5mg
2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-(9H-fluoren-2-yl)acetamide
1203102-19-5
5mg
$69.0 2023-09-09
Life Chemicals
F5681-0176-10μmol
2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-(9H-fluoren-2-yl)acetamide
1203102-19-5
10μmol
$69.0 2023-09-09
Life Chemicals
F5681-0176-20μmol
2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-(9H-fluoren-2-yl)acetamide
1203102-19-5
20μmol
$79.0 2023-09-09
Life Chemicals
F5681-0176-10mg
2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-(9H-fluoren-2-yl)acetamide
1203102-19-5
10mg
$79.0 2023-09-09
Life Chemicals
F5681-0176-1mg
2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-(9H-fluoren-2-yl)acetamide
1203102-19-5
1mg
$54.0 2023-09-09
Life Chemicals
F5681-0176-40mg
2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-(9H-fluoren-2-yl)acetamide
1203102-19-5
40mg
$140.0 2023-09-09
Life Chemicals
F5681-0176-50mg
2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-(9H-fluoren-2-yl)acetamide
1203102-19-5
50mg
$160.0 2023-09-09
Life Chemicals
F5681-0176-2mg
2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-(9H-fluoren-2-yl)acetamide
1203102-19-5
2mg
$59.0 2023-09-09

2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-(9H-fluoren-2-yl)acetamide 関連文献

2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-(9H-fluoren-2-yl)acetamideに関する追加情報

Introduction to the Compound with CAS No. 1203102-19-5: 2-[1-(1,1-Dioxo-1λ6-Thiolan-3-yl)-3,5-Dimethyl-1H-Pyrazol-4-yl]-N-(9H-Fluoren-2-yl)Acetamide

The compound with CAS No. 1203102-19-5, named 2-[1-(1,1-Dioxo-1λ6-Thiolan-3-yl)-3,5-Dimethyl-1H-Pyrazol-4-yl]-N-(9H-Fluoren-2-yl)Acetamide, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a thiolane ring (a five-membered sulfur-containing ring) with a pyrazole core and a fluorenyl group, making it a versatile building block for advanced materials and drug development.

Recent studies have highlighted the importance of such compounds in the field of medicinal chemistry. The pyrazole moiety is known for its ability to act as a bioisostere of aromatic heterocycles, offering potential for improved pharmacokinetic properties. Additionally, the fluorenyl group enhances the molecule's lipophilicity, which is crucial for drug delivery and targeting specific biological pathways. The thiolane ring, with its sulfur atom, introduces additional functional diversity, enabling the molecule to participate in various chemical reactions and interactions.

One of the most promising applications of this compound lies in its potential as a precursor for more complex molecules. Researchers have explored its use in synthesizing bioactive compounds with anti-inflammatory, anticancer, and antimicrobial properties. For instance, modifications to the pyrazole core have shown promise in inhibiting key enzymes involved in inflammatory pathways, suggesting its role in developing novel anti-inflammatory agents.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The incorporation of the fluorenyl group requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic asymmetric synthesis have further enhanced the efficiency of this process, making it more accessible for large-scale production.

In terms of structural characterization, modern analytical techniques such as NMR spectroscopy and X-ray crystallography have provided detailed insights into the spatial arrangement of atoms within the molecule. These studies have revealed that the thiolane ring adopts a chair-like conformation, which is critical for understanding its reactivity and interactions with other molecules.

Moreover, computational chemistry has played a pivotal role in predicting the electronic properties and reactivity of this compound. Density functional theory (DFT) calculations have shown that the pyrazole core exhibits significant electron-withdrawing effects, which can influence its behavior in various chemical reactions. This information is invaluable for designing tailored synthetic pathways and optimizing the compound's properties for specific applications.

Looking ahead, the integration of this compound into drug delivery systems is an area of active research. Its unique structure allows for functionalization at multiple sites, enabling the development of targeted drug delivery vehicles. For example, attaching polymeric chains or targeting ligands to the fluorenyl group could enhance drug specificity and reduce side effects.

In conclusion, the compound with CAS No. 1203102-19

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